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Compound of Interest

Compound Name:

2,2,6,6-

Tetrakis(hydroxymethyl)cyclohexa

nol

Cat. No.: B1581996 Get Quote

This guide provides a comprehensive technical overview of two important chemical

compounds, each with distinct applications in industrial and research settings. The first section

focuses on 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS 5416-55-7), a polyol with

significant utility in polymer chemistry. The second section details 2-Amino-5-bromo-3-

methylbenzoic acid, a versatile building block for pharmaceutical synthesis. This document is

intended for researchers, scientists, and professionals in drug development and materials

science, offering field-proven insights and detailed methodologies.

Part 1: A Deep Dive into 2,2,6,6-
Tetrakis(hydroxymethyl)cyclohexanol
Chemical Identity and Synonyms
The compound registered under CAS Number 5416-55-7 is unequivocally identified by its

IUPAC name, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol.[1][2] This structure, a highly

functionalized cyclohexanol derivative, is a cornerstone polyol in various industrial applications.

Its complex nature has led to a variety of synonyms and identifiers in chemical literature and

commerce.

Table 1: Nomenclature and Identifiers for CAS 5416-55-7

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1581996?utm_src=pdf-interest
https://www.benchchem.com/product/b1581996?utm_src=pdf-body
https://www.benchchem.com/product/b1581996?utm_src=pdf-body
https://www.benchchem.com/product/b1581996?utm_src=pdf-body
https://www.biosynth.com/p/J-640346/5416-55-7-2266-tetrakishydroxymethyl-cyclohexa
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_6_6-Tetrakis_hydroxymethyl_cyclohexanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Type Value

IUPAC Name
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-

ol[1][2]

CAS Number 5416-55-7[1][2]

EC Number 226-511-0[3]

Molecular Formula C₁₀H₂₀O₅[1][2]

Molecular Weight 220.26 g/mol [1][2]

Common Synonyms

(2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-

Tetra(hydroxymethyl)cyclohexan-2-ol, 2-

Hydroxy-1,1,3,3-cyclohexanetetramethanol[1][3]

InChI
InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-

13,7-14)8(9)15/h8,11-15H,1-7H2[2]

SMILES C1CC(C(C(C1)(CO)CO)O)(CO)CO[2]

Physicochemical and Spectroscopic Data
Understanding the physical and chemical properties of 2,2,6,6-
Tetrakis(hydroxymethyl)cyclohexanol is paramount for its effective application. This solid,

highly hydroxylated compound exhibits properties that make it an excellent candidate as a

crosslinking agent and polymer backbone component.

Table 2: Physicochemical Properties of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
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Property Value Source

Melting Point 123-127 °C [4]

Boiling Point 441.6 °C at 760 mmHg [4]

Density 1.261 g/cm³ [4]

Flash Point 219.1 °C [5]

Topological Polar Surface Area 101 Å² [2]

Form Solid [3]

Spectroscopic data confirms the compound's structure, with five distinct hydroxyl groups. The

reactivity of these groups is central to its utility, with the four primary hydroxyls generally

exhibiting higher reactivity than the secondary hydroxyl group, a distinction crucial for

controlled polymerization and derivatization.

Synthesis Protocol: A High-Yield Approach
The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is achieved through a base-

catalyzed aldol condensation of cyclohexanone with an excess of formaldehyde, followed by a

Cannizzaro reaction.[6] A notable high-yield isolation procedure was patented by Harold

Wittcoff, which addresses the challenge of separating the crystalline product from the syrupy

reaction mixture.[3]

Experimental Protocol: Synthesis and Isolation

Reaction Setup: In a suitable reaction vessel, cyclohexanone and formaldehyde are reacted

in the presence of a calcium oxide catalyst. The reaction is typically allowed to proceed at

room temperature for several days.[3]

Neutralization: Upon completion, the reaction mixture is neutralized to a pH of 5-7 using

formic acid. This step is critical as it precipitates the calcium catalyst as calcium formate.[3]

Evaporation: The neutralized aqueous mixture is then evaporated to dryness, preferably

under vacuum, to yield a solid mixture of the desired product and calcium formate.[3]
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Extraction: The dried solid is extracted with a low-molecular-weight aliphatic alcohol, such as

methanol or ethanol. The 2,2,6,6-tetramethylolcyclohexanol is soluble in the alcohol, while

the calcium formate is not.[3]

Isolation and Crystallization: The alcoholic extract is separated from the insoluble inorganic

material by filtration. The extract is then concentrated, and the final product is crystallized

from the concentrated solution, affording high-purity crystals in yields of 85-90%.[3]

Reactants
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Caption: Synthesis workflow for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol.

Applications in Science and Industry
The primary application of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is as a polyol, a

class of compounds widely used in the production of polymers.[7] Its five hydroxyl groups make

it an effective crosslinking agent, enhancing the mechanical strength, chemical resistance, and

durability of the resulting materials.[8]

Coatings and Resins: It is a key component in high-performance coatings, varnishes, and

primers. Its incorporation into polyester and polyurethane resins leads to durable and

resistant finishes suitable for industrial and construction applications.[5]

Polymer Chemistry: As a monomer, it can be used to create complex polymer architectures.

The differential reactivity of its primary and secondary hydroxyls can be exploited to control
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the branching and crosslinking density of polymers.

Drug Development: While polycyclic structures are valuable scaffolds in medicinal chemistry,

there is limited evidence for the direct application of 2,2,6,6-
Tetrakis(hydroxymethyl)cyclohexanol in drug development.[9] Its high hydrophilicity and

potential for extensive hydrogen bonding could be explored in the context of drug delivery

systems or as a scaffold for multivalent ligands, though other polyols are more commonly

employed for these purposes.

Part 2: A Technical Overview of 2-Amino-5-bromo-3-
methylbenzoic acid
Chemical Identity and Synonyms
2-Amino-5-bromo-3-methylbenzoic acid is a substituted anthranilic acid derivative that serves

as a crucial intermediate in the synthesis of pharmaceuticals.[10] Unlike the previous

compound, this molecule is associated with multiple CAS numbers, which appear to be used

interchangeably in the literature and by chemical suppliers.

Table 3: Nomenclature and Identifiers for 2-Amino-5-bromo-3-methylbenzoic acid

Identifier Type Value

IUPAC Name 2-amino-5-bromo-3-methylbenzoic acid[11]

CAS Numbers 206548-13-2, 13091-43-5[8][11][12]

Molecular Formula C₈H₈BrNO₂[11][13]

Molecular Weight 230.06 g/mol [12]

Common Synonyms 5-Bromo-3-methylanthranilic acid[11]

InChI
InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-

6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)[11]

SMILES CC1=C(C(=CC(=C1)Br)C(=O)O)N[11]

Physicochemical and Spectroscopic Data
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The properties of this white to light brown powder are consistent with its use as a building block

in organic synthesis. Its solubility profile and melting point are important considerations for

reaction setup and purification.

Table 4: Physicochemical Properties of 2-Amino-5-bromo-3-methylbenzoic acid

Property Value Source

Melting Point 236-238 °C [14]

XLogP3 2.4 [12]

Topological Polar Surface Area 63.3 Å² [12]

Form White to light brown powder [15]

Solubility

Soluble in ethanol, ethers, and

chlorinated hydrocarbons;

insoluble in water.[15]

Spectroscopic analysis, including ¹H NMR and mass spectrometry, confirms the substitution

pattern on the benzene ring. For instance, the ¹H NMR spectrum in DMSO shows characteristic

signals for the aromatic protons and the methyl group.[5]

Synthesis Protocol: Regioselective Bromination
The synthesis of 2-Amino-5-bromo-3-methylbenzoic acid is typically achieved through the

regioselective electrophilic bromination of 2-amino-3-methylbenzoic acid. The directing effects

of the amino and carboxylic acid groups, along with the methyl group, favor bromination at the

5-position. Two common methods are presented below.

Experimental Protocol 1: Bromination with HBr

Dissolution: Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in dimethyl sulfoxide

(DMSO).

Bromination: Add 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.

Reaction: Stir the reaction mixture at room temperature overnight.
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Quenching and Precipitation: Quench the reaction with a saturated sodium bicarbonate

solution and continue stirring overnight.

Isolation: Collect the resulting precipitate by filtration and dry under vacuum to yield 2-amino-

5-bromo-3-methylbenzoic acid (13.0 g, 85% yield) as a pink solid.[5]

Experimental Protocol 2: Bromination with N-Bromosuccinimide (NBS)

Dissolution: Dissolve 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in N,N-

dimethylformamide (DMF) (33 mL).

Addition of NBS: Add N-bromosuccinimide (618 mg, 3.47 mmol) to the solution.

Reaction: Stir the reaction mixture at room temperature for 1 hour.

Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50

mL).

Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and

concentrate under vacuum to give the product (760 mg, quantitative yield) as a brown solid.

[5]

Starting Material
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Caption: Synthesis workflows for 2-Amino-5-bromo-3-methylbenzoic acid.
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Applications in Research and Drug Development
2-Amino-5-bromo-3-methylbenzoic acid is a highly versatile building block in medicinal

chemistry, primarily due to its three distinct functional groups that allow for a wide range of

chemical transformations.

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various

pharmaceuticals, particularly in the development of treatments for cancer and inflammatory

diseases.[10] Its structure is a scaffold for designing dual inhibitors of anti-apoptotic proteins

like Mcl-1 and Bfl-1, which are overexpressed in many cancers.

Specific Drug Synthesis: A notable application is its use in the copper-catalyzed synthesis of

quinazolinone scaffolds, which are precursors to drug candidates like Ziresovir, a treatment

for Respiratory Syncytial Virus (RSV).[10]

Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent in broader organic

synthesis and is used as an intermediate in the creation of complex agrochemicals and dyes.

[10]

Reactivity and Functional Group Transformations:

The amino group can be diazotized and subjected to Sandmeyer-type reactions to

introduce a variety of other functional groups.[10]

The bromo group can participate in cross-coupling reactions, such as Suzuki or Buchwald-

Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. It can also be

converted to a cyano group via copper-catalyzed cyanation.[16]

The carboxylic acid group can be converted to esters, amides, or other derivatives,

allowing for the attachment of various side chains or pharmacophores.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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